molecular formula C23H24FN3O3S2 B2644220 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide CAS No. 1207008-25-0

3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide

Cat. No.: B2644220
CAS No.: 1207008-25-0
M. Wt: 473.58
InChI Key: GZEWHLMZFAYUHP-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-carboxamide core modified by two key substituents:

  • A sulfonyl-linked 4-(4-fluorophenyl)piperazine group at the 3-position of the thiophene ring.
  • A 4-methylbenzylamide group at the carboxamide nitrogen.

The 4-fluorophenyl substituent on piperazine may optimize lipophilicity and target selectivity, while the 4-methylbenzyl group contributes to steric bulk and hydrophobicity.

Properties

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3S2/c1-17-2-4-18(5-3-17)16-25-23(28)22-21(10-15-31-22)32(29,30)27-13-11-26(12-14-27)20-8-6-19(24)7-9-20/h2-10,15H,11-14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEWHLMZFAYUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, sulfonamide derivatives have been explored as inhibitors of various kinases involved in cancer progression. The piperazine moiety enhances the binding affinity to target proteins, making this compound a candidate for further investigation in cancer therapy.

Case Study:
A study on benzamide derivatives demonstrated that modifications to the piperazine ring could enhance their potency against cancer cells. The introduction of fluorine atoms has been shown to increase metabolic stability and bioactivity, thereby enhancing anticancer efficacy .

Antidepressant Potential

Compounds featuring piperazine and thiophene structures have been linked to antidepressant effects. The mechanism often involves modulation of serotonin receptors, which are critical in mood regulation. Given the structural similarities, it is plausible that this compound may exhibit similar pharmacological properties.

Research Insight:
Studies have shown that piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), suggesting that the compound may influence serotonin levels in the brain, potentially providing a new avenue for treating depression .

Antimicrobial Activity

The sulfonamide group is well-known for its antimicrobial properties. Compounds containing this functional group have been utilized as antibacterial agents due to their ability to inhibit bacterial folate synthesis.

Evidence:
Research indicates that sulfonamide derivatives can effectively combat a range of bacterial infections, making this compound a candidate for further exploration in antimicrobial therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key modifications to consider include:

  • Piperazine Substituents: Alterations can enhance receptor binding and selectivity.
  • Fluorination: Introduction of fluorine atoms can improve pharmacokinetic properties.
  • Thiophene Modifications: Changes in the thiophene ring can affect biological activity and solubility.

Mechanism of Action

The mechanism of action of 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors, potentially modulating their activity. The sulfonyl group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The table below highlights structural variations among the target compound and analogs from the evidence:

Compound Name/ID Thiophene Substituents Piperazine Substituent/Linker Amide Group Modifications Reference
Target Compound 3-sulfonyl-piperazine, 2-carboxamide 4-(4-fluorophenyl), sulfonyl linker N-(4-methylbenzyl) N/A
N-[4-(4-methylpiperazino)phenyl]thiophene-2-carboxamide 2-carboxamide 4-methylpiperazine, phenyl linker N-(4-(4-methylpiperazino)phenyl)
MK37: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone 2-methanone (ketone) 4-(trifluoromethylphenyl), ketone linker None (direct piperazine-thiophene linkage)
N-(4-{4-[2-(Trifluoromethoxy)phenyl]-piperazin-1-yl}butyl)thiophene-2-carboxamide 2-carboxamide 2-(trifluoromethoxy)phenyl, butyl linker N-(4-piperazinylbutyl)
2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide 3-carboxamide, imino group at 2-position None (no piperazine) N-(2-chlorophenyl)

Functional Implications of Structural Variations

Piperazine Linker and Substituents
  • Sulfonyl vs. Ketone Linkers (Target vs.
  • Fluorophenyl vs. Trifluoromethylphenyl (Target vs. MK37): The 4-fluorophenyl group offers moderate lipophilicity and reduced steric hindrance compared to MK37’s bulkier trifluoromethylphenyl group, which may improve blood-brain barrier penetration .
Amide Modifications
  • 4-Methylbenzyl vs. Piperazinylbutyl (Target vs.
Thiophene Core Modifications
  • 2-Carboxamide vs. 3-Carboxamide (Target vs. ): The positional isomerism in the thiophene carboxamide (2- vs. 3-position) significantly impacts electronic distribution. The 2-carboxamide in the target may enhance π-stacking interactions in biological targets compared to the 3-carboxamide analog .

Biological Activity

The compound 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide is a thiophene derivative with potential therapeutic applications. This article explores its biological activity, particularly in the context of anticancer properties, antimicrobial efficacy, and other pharmacological effects.

Chemical Structure

The compound features a thiophene ring, which is known for its diverse biological attributes. The presence of the piperazine moiety and sulfonyl group enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Properties

A study synthesized several thiophene carboxamide derivatives and evaluated their activity against the Hep3B cancer cell line. Among these, specific derivatives demonstrated IC50 values of 5.46 µM and 12.58 µM, indicating potent anticancer activity comparable to established drugs like Combretastatin A-4 (CA-4) .

CompoundIC50 (µM)Target Cell Line
2b5.46Hep3B
2e12.58Hep3B

The study concluded that these compounds disrupt spheroid formation in cancer cells, a critical aspect of tumor growth and metastasis .

Antimicrobial Activity

Thiophene derivatives are also recognized for their antimicrobial properties. The structural characteristics of thiophene allow for interactions with bacterial cell membranes, leading to inhibition of growth.

Research Findings

A review identified that thiophene-2-carboxamide derivatives exhibited notable antimicrobial activity across various strains. The mechanisms often involve disruption of cellular processes or membrane integrity .

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives can be significantly influenced by their chemical structure. Modifications to the thiophene ring or substituents can enhance potency and selectivity towards specific biological targets.

Key Insights from SAR Studies

  • Aromaticity : The high aromatic character of the thiophene ring contributes to its interaction with target proteins.
  • Substituent Effects : Variations in substituents (e.g., piperazine moiety) can lead to improved binding affinity and biological activity .

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